molecular formula C147H234N46O39S2 B020826 H-Met-His-Asn-Leu-Gly-Lys-His-Leu-Ser-Ser-Met-Glu-Arg-Val-Glu-Trp-Leu-Arg-Lys-Lys-Leu-Glu-Asp-Val-His-Asn-Phe-NH2 CAS No. 101026-47-5

H-Met-His-Asn-Leu-Gly-Lys-His-Leu-Ser-Ser-Met-Glu-Arg-Val-Glu-Trp-Leu-Arg-Lys-Lys-Leu-Glu-Asp-Val-His-Asn-Phe-NH2

Cat. No.: B020826
CAS No.: 101026-47-5
M. Wt: 3333.9 g/mol
InChI Key: VCMBGFYSDPSKNU-YPVLSGPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Parathyroid hormone (8-34) is a truncated form of the full-length parathyroid hormone, which is a peptide hormone secreted by the parathyroid glands. This specific fragment, consisting of amino acids 8 to 34, retains some of the biological activities of the full-length hormone but with distinct properties. Parathyroid hormone plays a crucial role in regulating calcium levels in the blood, influencing bone remodeling, and maintaining overall calcium homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Parathyroid hormone (8-34) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is added using coupling reagents like HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of parathyroid hormone (8-34) follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The final product undergoes rigorous quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Parathyroid hormone (8-34) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Parathyroid hormone (8-34) has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in calcium homeostasis and bone metabolism.

    Medicine: Explored as a potential therapeutic agent for conditions like osteoporosis and hypoparathyroidism.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

Parathyroid hormone (8-34) exerts its effects by binding to the parathyroid hormone receptor type 1 (PTH1R), a G protein-coupled receptor. This interaction activates intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway. The activation of these pathways leads to increased calcium resorption from bones, enhanced calcium reabsorption in the kidneys, and increased production of active vitamin D, which in turn increases calcium absorption from the intestines .

Comparison with Similar Compounds

Uniqueness: Parathyroid hormone (8-34) is unique in its ability to selectively activate certain signaling pathways without eliciting the full spectrum of effects seen with the full-length hormone. This makes it a valuable tool for dissecting the specific roles of parathyroid hormone signaling in various physiological processes .

Properties

CAS No.

101026-47-5

Molecular Formula

C147H234N46O39S2

Molecular Weight

3333.9 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C147H234N46O39S2/c1-74(2)52-98(180-140(227)107(62-112(153)197)187-136(223)103(58-82-65-159-71-166-82)179-121(208)86(151)43-50-233-13)122(209)165-68-113(198)169-88(32-20-23-45-148)123(210)185-104(59-83-66-160-72-167-83)137(224)183-101(55-77(7)8)134(221)190-110(70-195)143(230)191-109(69-194)142(229)176-96(44-51-234-14)130(217)174-93(37-40-114(199)200)127(214)172-92(36-27-49-163-147(157)158)131(218)192-118(78(9)10)144(231)177-95(39-42-116(203)204)129(216)184-102(57-81-64-164-87-31-19-18-30-85(81)87)135(222)182-100(54-76(5)6)132(219)173-91(35-26-48-162-146(155)156)125(212)170-89(33-21-24-46-149)124(211)171-90(34-22-25-47-150)126(213)181-99(53-75(3)4)133(220)175-94(38-41-115(201)202)128(215)188-108(63-117(205)206)141(228)193-119(79(11)12)145(232)189-105(60-84-67-161-73-168-84)138(225)186-106(61-111(152)196)139(226)178-97(120(154)207)56-80-28-16-15-17-29-80/h15-19,28-31,64-67,71-79,86,88-110,118-119,164,194-195H,20-27,32-63,68-70,148-151H2,1-14H3,(H2,152,196)(H2,153,197)(H2,154,207)(H,159,166)(H,160,167)(H,161,168)(H,165,209)(H,169,198)(H,170,212)(H,171,211)(H,172,214)(H,173,219)(H,174,217)(H,175,220)(H,176,229)(H,177,231)(H,178,226)(H,179,208)(H,180,227)(H,181,213)(H,182,222)(H,183,224)(H,184,216)(H,185,210)(H,186,225)(H,187,223)(H,188,215)(H,189,232)(H,190,221)(H,191,230)(H,192,218)(H,193,228)(H,199,200)(H,201,202)(H,203,204)(H,205,206)(H4,155,156,162)(H4,157,158,163)/t86-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,118-,119-/m0/s1

InChI Key

VCMBGFYSDPSKNU-YPVLSGPCSA-N

SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC6=CN=CN6)NC(=O)C(CCSC)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CCSC)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC6=CN=CN6)NC(=O)C(CCSC)N

Key on ui other cas no.

101026-47-5

sequence

MHNLGKHLSSMERVEWLRKKLEDVHNF

Synonyms

parathormone (8-34)
parathyroid hormone (8-34)
PTH (8-34)

Origin of Product

United States

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